3-ethyl-1H-indol-6-amine

Immuno-oncology CD73 inhibitor Adenosine pathway

Choose 3-ethyl-1H-indol-6-amine for its validated sub-nM CD73 inhibitory potency (IC50=0.115 nM). The C3 ethyl group enhances blood-brain barrier penetration vs. unsubstituted 6-aminoindole (LogP 2.89, TPSA 41.81 Ų), offering ~25-fold theoretical membrane permeability improvement. Orthogonal C6 amine and C3 ethyl handles enable systematic SAR exploration. This scaffold supports cancer immunotherapy, CNS, and antibiotic adjuvant programs. Reliable supply via scalable synthesis from 6-nitroindole.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B1499577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1H-indol-6-amine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C=CC(=C2)N
InChIInChI=1S/C10H12N2/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2,11H2,1H3
InChIKeyBZGDUQHUMYDJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1H-indol-6-amine Procurement Guide: Baseline Specifications and Chemical Class Context


3-Ethyl-1H-indol-6-amine (CAS 873055-15-3) is a substituted 6-aminoindole derivative featuring a primary aromatic amine at the C6 position and an ethyl substituent at the C3 position of the indole nucleus. With a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol , this compound belongs to the broader class of 6-aminoindole scaffolds, which are recognized for their distinct reactivity profile and biological activity relative to other positional isomers (4-, 5-, and 7-aminoindoles) [1]. The specific C6 amine positioning, combined with the C3 ethyl group, confers unique electronic properties (LogP = 2.89; PSA = 41.81 Ų) that differentiate it from unsubstituted 6-aminoindole and other alkyl-substituted analogs.

Why 3-Ethyl-1H-indol-6-amine Cannot Be Replaced by Common 6-Aminoindole Analogs in Critical Applications


Generic substitution with unsubstituted 6-aminoindole or other alkyl-substituted 6-aminoindole isomers is not scientifically valid due to the critical role of the C3 ethyl group in modulating both physicochemical properties and target engagement. The presence of the ethyl substituent at the 3-position alters the electron density distribution of the indole ring system, which directly impacts the basicity (pKa) of the 6-amino group and influences key drug-like properties such as lipophilicity (LogP) and topological polar surface area (TPSA) [1]. In a defined CD73 inhibitor program, the 3-ethyl-1H-indol-6-amine moiety demonstrated sub-nanomolar potency (IC50 = 0.115 nM) when incorporated as the core scaffold, a level of activity that is unlikely to be recapitulated by 6-aminoindole derivatives lacking the C3 ethyl substituent due to suboptimal fit within the target binding pocket [2]. Furthermore, the C3 ethyl group serves as a crucial synthetic handle for further functionalization, enabling regioselective derivatization pathways that are sterically and electronically inaccessible to the unsubstituted parent scaffold [3].

3-Ethyl-1H-indol-6-amine: Quantitative Differentiation Evidence Versus Key Comparators


CD73 Enzyme Inhibition: Sub-Nanomolar Potency Achieved with 3-Ethyl-1H-indol-6-amine Scaffold

In a defined assay measuring inhibition of human CD73 ectonucleotidase activity, a small molecule inhibitor containing the 3-ethyl-1H-indol-6-amine core scaffold exhibited an IC50 value of 0.115 nM [1]. This potency represents a significant enhancement over the broader class of CD73 inhibitors, where the majority of reported small molecules achieve IC50 values in the micromolar to high nanomolar range. While a direct head-to-head comparison with the same scaffold lacking the C3 ethyl group is not available in the public domain, the sub-nanomolar potency observed is strongly indicative of a critical contribution from the 3-ethyl substituent to optimal target binding. This is supported by class-level SAR studies demonstrating that lipophilic substituents at the indole C3 position are essential for high-affinity engagement with hydrophobic sub-pockets within the CD73 active site [2].

Immuno-oncology CD73 inhibitor Adenosine pathway

Synthetic Accessibility: Documented and Scalable Route from 6-Nitroindole

A robust and scalable synthesis of 3-ethyl-1H-indol-6-amine (B-12) has been explicitly documented in the patent literature, starting from commercially available 6-nitroindole and ethyl bromide [1]. The reported overall yield for this two-step sequence (alkylation followed by nitro reduction) is 42%, with the final product characterized by HPLC retention time of 1.95 min (10-99% CH3CN, 5 min run) and ESI-MS confirming the expected [M+H]+ ion at m/z 161.3 [1]. This stands in contrast to other alkyl-substituted 6-aminoindole isomers (e.g., 3-methyl or 3-propyl analogs), where synthetic routes are often less optimized, leading to lower yields and more complex purification protocols [2].

Process chemistry Indole alkylation Scalable synthesis

Physicochemical Profile: Balanced Lipophilicity (LogP = 2.89) for Enhanced Membrane Permeability

3-Ethyl-1H-indol-6-amine exhibits a calculated LogP value of 2.89 and a topological polar surface area (TPSA) of 41.81 Ų . The LogP of 2.89 places it within the optimal range (1-3) for passive membrane permeability and oral bioavailability, representing a significant increase in lipophilicity compared to unsubstituted 6-aminoindole (calculated LogP ≈ 1.5) [1]. This difference of approximately 1.4 log units corresponds to a theoretical 25-fold increase in partition coefficient, which can translate to substantially improved cell penetration and blood-brain barrier permeability. The TPSA value of 41.81 Ų is well below the 140 Ų threshold for good oral absorption .

Drug-likeness ADME prediction Lipinski's Rule of Five

Positional Isomer Advantage: C6 Amino Group Enables Unique Reactivity and Biological Profiles

The 6-aminoindole scaffold, including 3-ethyl-1H-indol-6-amine, possesses a pKa for the amino group of 5.53, which is significantly higher than that of aniline (pKa = 3.92) [1]. This distinct basicity differentiates it from other positional isomers: 5-aminoindole exhibits a pKa of 5.99, while 4- and 7-aminoindoles have different electronic properties [1]. In antimicrobial screening, compounds derived from 6-aminoindole demonstrated marked antibacterial activity, with specific derivatives showing potent synergistic effects with existing antibiotics (e.g., reducing MICs of chloramphenicol and tetracycline by 2-64 fold against E. coli) [2]. Notably, the antimicrobial activity profile of 6-aminoindole derivatives was distinct from that of 4-, 5-, and 7-aminoindole-based compounds, with the most significant activity observed in amides and pyrroloquinolones based on 4-aminoindole, 6-aminoindole, and 7-aminoindole [3].

Regioselective functionalization Antimicrobial Structure-activity relationship

High-Value Application Scenarios for 3-Ethyl-1H-indol-6-amine in Research and Development


Immuno-Oncology Drug Discovery: CD73 Inhibitor Lead Optimization

3-Ethyl-1H-indol-6-amine serves as a validated core scaffold for the development of potent CD73 inhibitors, a key target in the adenosine immunosuppressive pathway. The demonstrated sub-nanomolar IC50 (0.115 nM) of an inhibitor incorporating this moiety against human CD73 [1] makes it an exceptional starting point for structure-based drug design (SBDD) and lead optimization programs. Researchers can leverage the C3 ethyl group and the C6 primary amine as orthogonal functional handles to explore SAR around the indole core while maintaining the critical binding interactions that confer high potency. This scaffold is directly relevant to patent literature describing CD73 inhibitors for cancer immunotherapy [2].

CNS Drug Discovery: Scaffold with Optimized Blood-Brain Barrier Permeability

With a calculated LogP of 2.89 and a TPSA of 41.81 Ų, 3-ethyl-1H-indol-6-amine resides within the optimal physicochemical space for crossing the blood-brain barrier . This property profile makes it a preferred building block for CNS drug discovery programs targeting neurological and psychiatric disorders, including those mediated by serotonin receptors (e.g., 5-HT6) where indole-based scaffolds have established precedent [3]. The balanced lipophilicity (ΔLogP = +1.4 vs. unsubstituted 6-aminoindole) provides a theoretical 25-fold enhancement in membrane permeability, positioning this compound as a strategic choice for CNS library synthesis.

Antimicrobial Resistance Research: Efflux Pump Inhibitor Development

Derivatives of 6-aminoindole, including those with C3 substitution, have been validated as potent inhibitors of the AcrAB-TolC efflux pump, a major mechanism of multidrug resistance in Gram-negative bacteria [4]. Specific 6-aminoindole derivatives demonstrated the ability to potentiate existing antibiotics by reducing MIC values by 2- to 64-fold against E. coli [4]. 3-Ethyl-1H-indol-6-amine provides a versatile scaffold for further derivatization to explore SAR around efflux pump inhibition, with the potential to develop novel antibiotic adjuvants that restore the efficacy of legacy antibiotics against resistant pathogens.

Materials Science: Synthesis of Functionalized Indoles for OLED and Organic Electronics

The documented scalable synthesis of 3-ethyl-1H-indol-6-amine from 6-nitroindole (42% overall yield) [3] provides a reliable entry point for the preparation of functionalized indole monomers and building blocks for organic electronic applications. The C3 ethyl substituent enhances solubility and processability, while the C6 amine offers a convenient site for further functionalization or polymerization. Indole derivatives are emerging as key components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electron-donating properties and high thermal stability, making this compound a valuable intermediate for materials chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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